![molecular formula C21H21N3O4S2 B2363959 (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887202-46-2](/img/structure/B2363959.png)
(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties : A study synthesized derivatives of benzamide, including compounds structurally related to (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, demonstrating anticancer activities. One compound showed significant proapoptotic activity against melanoma cell lines and inhibited human carbonic anhydrase isoforms, suggesting potential therapeutic use in cancer treatment (Yılmaz et al., 2015).
Stearoyl-CoA Desaturase-1 Inhibition : Research involving similar benzamide derivatives focused on inhibiting stearoyl-CoA desaturase-1, a key enzyme in lipid metabolism. This could have implications for treating metabolic disorders or as a target in cancer therapy (Uto et al., 2009).
Antifungal Agents : Another study synthesized benzamide derivatives as potential antifungal agents. These compounds, structurally related to (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, were evaluated for their efficacy against various fungal species (Narayana et al., 2004).
Antimicrobial Evaluation : Benzamide derivatives have been synthesized and assessed for antimicrobial activities. These compounds, sharing a structural core with the molecule , displayed significant activity against various bacterial and fungal species (Chawla, 2016).
Antitumor Effects : A compound structurally similar to (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide showed potential antitumor effects and other bioactivities, suggesting its utility in cancer research (Bin, 2015).
Cancer Cell Line Inhibition : Research on benzamides structurally related to the molecule of interest involved designing and testing compounds against various cancer cell lines. Some derivatives demonstrated higher anticancer activities than reference drugs (Ravinaik et al., 2021).
Fluorescence Properties and Anticancer Activity : Studies on Co(II) complexes of benzamide derivatives, similar in structure to the molecule , revealed fluorescence properties and potential anticancer activities (Vellaiswamy & Ramaswamy, 2017).
Chemosensors for Cyanide Anions : Benzothiazole derivatives, related to the molecule , were investigated as chemosensors for cyanide anions, indicating potential application in environmental monitoring or analytical chemistry (Wang et al., 2015).
Safety And Hazards
The safety and hazards of a compound depend on its specific structure and properties. Therefore, without specific studies on the compound , it’s difficult to provide accurate information. However, like all chemicals, it should be handled with appropriate safety measures to prevent any potential harm.
将来の方向性
The future directions in the research of such compounds generally involve further exploration of their biological activities and potential therapeutic applications. This includes conducting in vitro and in vivo studies to evaluate their efficacy and safety, as well as optimizing their structures for better activity and lower toxicity.
特性
IUPAC Name |
4-butoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-3-5-13-28-16-8-6-15(7-9-16)20(25)23-21-24(12-4-2)18-11-10-17(30(22,26)27)14-19(18)29-21/h2,6-11,14H,3,5,12-13H2,1H3,(H2,22,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMFOSVYGJVXKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}acetamide](/img/structure/B2363877.png)
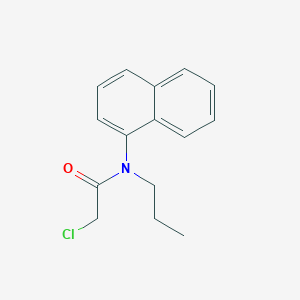
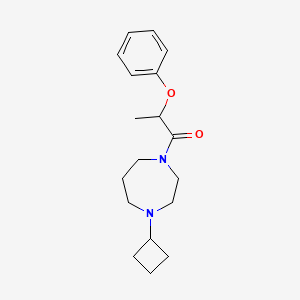
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile](/img/structure/B2363881.png)
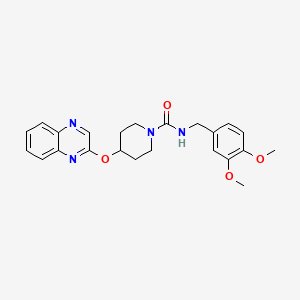
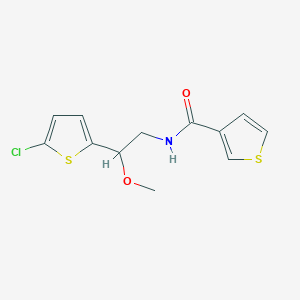
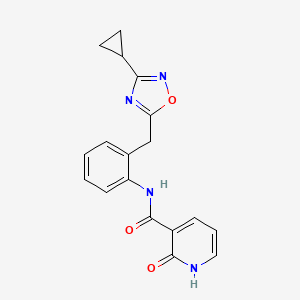
![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)
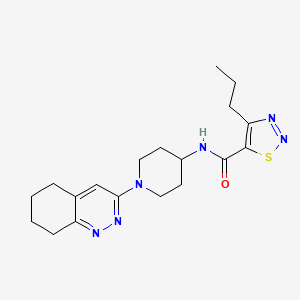
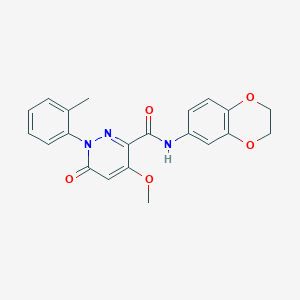
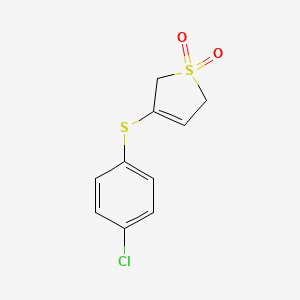
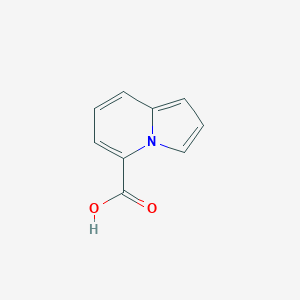
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2363897.png)
![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)